Tafluprost-d7
Description
Properties
Molecular Formula |
C₂₅H₂₇D₇F₂O₅ |
|---|---|
Molecular Weight |
459.57 |
Synonyms |
(5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-5-heptenoic Acid 1-Methylmethyl Ester-d7; AFP 168-d7; MK 2452-d7; Taflotan-d7; Tapros-d7 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of Tafluprost D7
Established Synthetic Pathways for Tafluprost (B1681877)
Tafluprost is a fluorinated analog of prostaglandin (B15479496) F2α (PGF2α). drugbank.com Its synthesis has evolved from linear approaches based on seminal prostaglandin chemistry to more advanced convergent and asymmetric strategies.
The synthesis of Tafluprost and other PGF2α analogs has historically been dominated by methods derived from E.J. Corey's landmark total synthesis of prostaglandins (B1171923). acs.org These routes typically utilize a chiral building block known as the Corey lactone or a related derivative. acs.orggoogle.com The general approach involves the sequential attachment of the upper (alpha) and lower (omega) side chains to the cyclopentane (B165970) core. mdpi.com
Key synthetic strategies include:
Linear Synthesis (Corey Approach): The first synthesis of Tafluprost, reported in 2004, followed a linear sequence starting from a Corey aldehyde derivative. google.commdpi.com This involves a Horner-Wadsworth-Emmons reaction to install the lower chain, followed by difluorination, deprotection, reduction of the lactone to a lactol, and a Wittig reaction to add the upper chain. mdpi.com
Convergent Synthesis: More recent approaches employ a convergent strategy to improve efficiency. One such method involves a Julia-Lythgoe olefination between a structurally advanced prostaglandin phenylsulfone (containing the cyclopentane core and one side chain) and an aldehyde synthon for the second side chain. mdpi.comresearchgate.net This allows for a more modular and potentially cost-effective production on an industrial scale. mdpi.comresearchgate.net
Asymmetric Catalytic Synthesis: A highly advanced strategy involves the catalytic asymmetric synthesis of the Tafluprost core. acs.orgacs.org One such approach uses a rhodium-catalyzed asymmetric Suzuki-Miyaura reaction to couple two complex fragments, controlling the stereochemistry of the cyclopentyl core through catalysis rather than relying on a pre-existing chiral pool starting material like the Corey lactone. acs.orgacs.orgthieme-connect.com
| Strategy | Starting Material/Key Intermediate | Key Reactions | General Characteristics |
|---|---|---|---|
| Corey-based Linear Synthesis | (-)-Corey Aldehyde/Lactone Derivative google.commdpi.com | Horner-Wadsworth-Emmons, Wittig Reaction, Deoxydifluorination mdpi.com | Well-established, linear sequence, relies on chiral pool starting material. |
| Convergent Julia-Lythgoe Olefination | Prostaglandin Phenylsulfone, Aldehyde ω-chain Synthon mdpi.comresearchgate.net | Julia-Lythgoe Olefination, Deoxydifluorination mdpi.com | Convergent, modular, potentially lower manufacturing cost for multiple analogs. mdpi.com |
| Asymmetric Suzuki-Miyaura Approach | Racemic Bicyclic Allyl Chloride, Alkenyl Boronic Acid acs.orgacs.org | Rh-catalyzed Suzuki-Miyaura, Pd-catalyzed Tsuji-Trost Reaction acs.orgacs.org | Catalytic control of stereochemistry, desymmetrization of a racemic precursor. acs.org |
The synthesis of Tafluprost relies on a series of critical precursors and intermediates to construct the complex molecular architecture.
| Compound | Role | Associated Synthetic Route(s) |
|---|---|---|
| (-)-Corey Lactone / Aldehyde | Chiral starting material providing the core cyclopentane structure with correct stereochemistry. acs.orggoogle.com | Corey-based Linear Synthesis. google.com |
| Dimethyl (2-oxo-3-phenoxypropyl)phosphonate | Precursor for the lower (omega) side chain. mdpi.com | Corey-based Linear Synthesis (via Horner-Wadsworth-Emmons). mdpi.com |
| 4-carboxybutyltriphenylphosphonium bromide | Precursor for the upper (alpha) side chain. google.commdpi.com | Corey-based Linear Synthesis (via Wittig Reaction). google.commdpi.com |
| Prostaglandin Phenylsulfone 16 | Advanced intermediate containing the cyclopentane core and alpha-chain, used in convergent synthesis. mdpi.com | Convergent Julia-Lythgoe Olefination. mdpi.com |
| 2-(tert-butyl-dimethylsilyloxy)-3-phenoxypropanal | Aldehyde synthon for the omega-chain. mdpi.comresearchgate.net | Convergent Julia-Lythgoe Olefination. mdpi.com |
| Alkenyl Boronic Acid | Coupling partner for the lower (alkenyl) chain. acs.orgacs.org | Asymmetric Suzuki-Miyaura Approach. acs.orgacs.org |
The construction of Tafluprost's precise three-dimensional structure necessitates the use of advanced and stereoselective chemical reactions.
Olefinations: The formation of carbon-carbon double bonds for the side chains is crucial. The Horner-Wadsworth-Emmons (HWE) reaction is used to install the ω-chain, typically yielding a trans-alkene. mdpi.com The Wittig reaction is employed to form the cis-double bond in the α-chain. google.commdpi.com In convergent syntheses, the Julia-Lythgoe olefination is used to construct the trans-alkene of the ω-chain from a phenylsulfone intermediate. mdpi.com
Deoxydifluorination: A defining feature of Tafluprost is the gem-difluoro group at the C-15 position. mdpi.com This is introduced by reacting a C-15 ketone intermediate with a deoxydifluorinating agent, such as morpholinosulfur trifluoride or Deoxo-Fluor®. google.commdpi.com This transformation converts the chiral C-15 hydroxyl group of other prostaglandins into a non-chiral C-15 difluoro center. mdpi.com
Stereoselective Catalysis: Modern syntheses control stereochemistry using chiral catalysts. A rhodium-catalyzed asymmetric Suzuki-Miyaura reaction has been developed to couple a racemic bicyclic allyl chloride with an alkenyl boronic acid, setting the absolute and relative stereochemistry of the cyclopentane core in a single step with high diastereoselectivity. acs.orgthieme-connect.com This is followed by a palladium-catalyzed Tsuji-Trost allylic substitution to introduce the second side chain with high regio- and diastereoselectivity. acs.orgacs.org
Key Precursors and Intermediate Compounds in Tafluprost Synthesis
Deuterium (B1214612) Incorporation Methodologies for Tafluprost-d7
The synthesis of this compound involves the specific incorporation of deuterium (²H), a stable isotope of hydrogen, into the Tafluprost molecule. vulcanchem.com This is typically achieved by modifying the established synthetic pathways using deuterated reagents or by performing isotope exchange reactions. snnu.edu.cnx-chemrx.com
Achieving site-specific deuteration is critical for creating well-defined isotopically labeled compounds. General strategies applicable to the synthesis of this compound include:
Use of Deuterated Building Blocks: This is a straightforward approach where one of the key precursors is synthesized using deuterated starting materials. For instance, to prepare this compound where the deuterium atoms are on the alkyl portion of the isopropyl ester, a deuterated version of 2-iodopropane (B156323) (e.g., 2-iodopropane-d7) would be used in the final esterification step of the Tafluprost acid. acs.org Similarly, deuterated phosphonium (B103445) ylides or phosphonate (B1237965) reagents could be used to build deuterium atoms into the side chains from the outset.
Hydrogen Isotope Exchange (HIE): This method involves replacing specific hydrogen atoms with deuterium atoms on a late-stage intermediate or the final molecule. snnu.edu.cnx-chemrx.com HIE can be catalyzed by metals such as palladium, iridium, or rhodium, often using deuterium oxide (D₂O) as an inexpensive deuterium source. snnu.edu.cnorganic-chemistry.org For Tafluprost, HIE could potentially be used to deuterate specific positions on the aromatic phenoxy ring or at certain C-H bonds adjacent to activating groups, depending on the catalyst and conditions chosen. snnu.edu.cn
Deuterated Reducing Agents: In steps involving reduction, standard hydride reagents like diisobutylaluminum hydride (DIBAL-H) can be replaced with their deuterated counterparts (e.g., DIBAL-D) to introduce deuterium at specific locations. For example, the reduction of the Corey lactone to the corresponding lactol could incorporate a deuterium atom at C-9 if a deuterated reducing agent is used. google.commdpi.com
The synthesis of isotopically labeled compounds like this compound presents unique challenges that are not encountered in traditional organic synthesis.
Isotopic Purity and Scrambling: A primary challenge is to achieve high isotopic enrichment at the desired positions without "scrambling" the label to other positions. Undesired H/D exchange can occur under certain reaction conditions (e.g., acidic or basic), leading to a mixture of isotopologues and reducing the isotopic purity of the final product.
Site-Selectivity: Directing the deuterium label to a specific, unactivated C-H bond in a complex molecule is a significant hurdle. nih.govacs.org Innovations in this area include the development of directing groups that position a metal catalyst near a target C-H bond to facilitate selective HIE. snnu.edu.cn Other novel methods, like the copper-catalyzed deacylative deuteration, use a temporary activating group to enable site-specific deuteration at alkyl positions. organic-chemistry.orgnih.govacs.org
Reaction Condition Optimization: The incorporation of isotopes can sometimes require harsh conditions, which may not be compatible with the sensitive functional groups present in complex molecules like prostaglandins. musechem.com Furthermore, the kinetic isotope effect (KIE), where C-D bonds react more slowly than C-H bonds, can affect reaction rates and yields, necessitating re-optimization of established synthetic procedures. scielo.org.mx
Cost and Availability of Labeled Reagents: Many deuterated starting materials and reagents are significantly more expensive than their non-labeled versions. openmedscience.com This drives innovation towards methods that use inexpensive and readily available deuterium sources, such as D₂O or D₂ gas, and incorporate the label as late as possible in the synthetic sequence (late-stage functionalization) to maximize efficiency and reduce costs. x-chemrx.comopenmedscience.com The development of flow chemistry techniques for isotope labeling is an emerging area aimed at improving efficiency, safety, and control over reaction parameters. x-chemrx.com
Advanced Analytical Methodologies Utilizing Tafluprost D7
Mass Spectrometry-Based Quantification Techniques in Research
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the quantitative analysis of prostaglandins (B1171923). The use of a stable isotope-labeled internal standard like Tafluprost-d7 is critical for achieving reliable and reproducible results. buffalostate.edu
Principles and Applications of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of tafluprost (B1681877) and its active metabolite, tafluprost acid, in various biological samples. fda.govtandfonline.complos.org The methodology involves the separation of the analyte from other matrix components using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. lcms.cz
The core principle of LC-MS/MS lies in its high selectivity and sensitivity. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the analyte (or its deuterated internal standard) is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (Q2), and specific product ions are monitored in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity.
In the analysis of tafluprost, its active metabolite, tafluprost acid, is often the target for quantification. fda.govplos.org Validated LC-MS/MS methods have been developed to measure tafluprost acid concentrations in plasma and aqueous humor. fda.govplos.org These methods are crucial for pharmacokinetic studies and for evaluating drug penetration into the eye. fda.govplos.org The use of a deuterated internal standard, such as this compound, is a best practice in LC-MS/MS to correct for variability in sample processing and instrument response. nebiolab.com
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies in Deuterated Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of prostaglandins, often requiring derivatization to increase the volatility of the analytes. mdpi.comresearchgate.net For deuterated compounds like prostaglandin (B15479496) analogues, GC-MS can be a highly sensitive method, particularly when using techniques like negative chemical ionization (NCI). nih.gov
In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. The use of deuterated internal standards in GC-MS is well-established for the quantification of prostaglandins in biological fluids like cerebrospinal fluid. nih.gov
While LC-MS/MS is often preferred for its ability to analyze a wider range of compounds with less sample preparation, GC-MS can offer excellent sensitivity for specific applications. mdpi.comnih.gov For instance, a sensitive NCI GC-MS method has been described for detecting deuterated fatty acids and their metabolites. nih.gov However, it is important to note that deuterated compounds can sometimes exhibit slight differences in retention times compared to their non-deuterated counterparts in GC, an effect that needs to be considered during method development. chromforum.org
Role of this compound as an Internal Standard in Developing Robust Bioanalytical Methods
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. clearsynth.comscispace.com An ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, thereby accurately compensating for variations throughout the analytical process. chromforum.org
Key advantages of using this compound as an internal standard include:
Correction for Matrix Effects: Complex biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. clearsynth.com Since this compound is chemically almost identical to tafluprost, it experiences very similar matrix effects, allowing for reliable correction. chromforum.org However, in some rare cases, differential matrix effects can still occur due to slight retention time differences. myadlm.org
Compensation for Sample Loss: During extraction, cleanup, and other sample preparation steps, some amount of the analyte can be lost. By adding a known amount of this compound at the beginning of the process, the ratio of the analyte to the internal standard remains constant, correcting for any losses.
The development of robust bioanalytical methods for prostaglandins relies heavily on the availability of high-quality deuterated standards like this compound. nih.govcaymanchem.com
Method Validation Parameters for Deuterated Standards in Quantitative Assays (e.g., Accuracy, Precision, Selectivity, Limits of Quantification)
To ensure the reliability of bioanalytical data, methods utilizing deuterated standards must undergo rigorous validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide detailed guidance on the parameters that need to be assessed. fda.govfda.govau.dk
Key validation parameters include:
Accuracy: This measures the closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations. For chromatographic methods, the accuracy of back-calculated concentrations of calibration standards should generally be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. nalam.ca
Precision: This describes the closeness of repeated measurements. It is evaluated as both within-run (intra-assay) and between-run (inter-assay) precision, expressed as the relative standard deviation (RSD). The precision should generally not exceed 15% (20% at the LLOQ). nalam.ca
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. It is tested by analyzing blank matrix samples from multiple sources to check for interferences. nalam.ca
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. It is typically defined as the Lower Limit of Quantification (LLOQ). au.dk
The validation process ensures that the analytical method is robust, reliable, and fit for its intended purpose. buffalostate.edu
Table 1: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ). nalam.ca |
| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). nalam.ca |
| Selectivity | Ability to measure the analyte without interference from other matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal should be at least 5 times the blank response; accuracy and precision criteria must be met. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Recovery | The extraction efficiency of an analytical process. | Should be consistent, precise, and reproducible. |
| Stability | Chemical stability of an analyte in a given matrix under specific conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Beyond quantification, ensuring the structural integrity and purity of deuterated standards like this compound is crucial for their reliable use in analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules and for assessing the purity of compounds, including isotopic purity. rsc.orgeurl-pesticides.eunih.gov It provides detailed information about the chemical environment of atoms within a molecule. preprints.org
For deuterated compounds like this compound, NMR is invaluable for confirming the positions of the deuterium (B1214612) labels and determining the isotopic enrichment. rsc.orgrsc.org Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed. rsc.orgacs.orgkirj.ee The absence or reduced intensity of a signal in a ¹H NMR spectrum at a specific chemical shift, coupled with corresponding changes in the ¹³C NMR spectrum, can confirm the location of deuterium substitution.
The isotopic purity, which is the percentage of the deuterated species in the material, can be determined using quantitative NMR (qNMR). canada.canih.govgoogle.com By comparing the integral of a signal from a proton in the deuterated molecule to the integral of a signal from a non-deuterated internal standard of known concentration, the isotopic purity can be accurately calculated. rsc.orgnih.gov Combining both ¹H NMR and ²H NMR (deuterium NMR) can provide even more accurate determination of isotopic abundance. nih.govnih.gov This comprehensive characterization ensures the quality and reliability of this compound as a standard for quantitative analytical studies. rsc.org
Applications of Infrared and Ultraviolet-Visible Spectroscopy in Deuterated Compound Research
Spectroscopic techniques are fundamental in the structural elucidation and analysis of deuterated compounds like this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, while distinct in their principles, both provide valuable data for researchers.
Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups and studying molecular vibrations. spectroscopyonline.comiajps.com In deuterated compounds, the substitution of hydrogen with deuterium atoms leads to a predictable shift in the vibrational frequencies of bonds involving these isotopes. frontiersin.org This isotopic effect is a direct consequence of the increased mass of deuterium compared to hydrogen. The change in reduced mass of the corresponding vibrational bonds results in a shift of C-H stretching vibrations from the typical 3000–2800 cm⁻¹ region to the 2500–2000 cm⁻¹ range for C-D bonds. frontiersin.org This phenomenon allows for the precise tracking of deuterium incorporation and the study of specific molecular sites. researchgate.netresearchgate.netnih.gov While specific IR spectra for this compound are not widely published in public literature, the principles of isotope-edited IR spectroscopy are well-established and would be applicable to its analysis.
| Spectroscopic Technique | Principle | Application in Deuterated Compound Research | Expected Observation for this compound |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations (stretching, bending). spectroscopyonline.com | Identification of functional groups and confirmation of deuteration through isotopic shifts in vibrational frequencies. frontiersin.org | Shift of C-H vibrational peaks to lower wavenumbers (C-D region) compared to unlabeled Tafluprost. frontiersin.org |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light, causing electronic transitions. ijpra.com | Primarily for quantification and detection, especially as a detector in HPLC systems. du.edu.egnih.gov | The absorption maxima (λmax) would be nearly identical to that of unlabeled Tafluprost. slideshare.net |
Chromatographic Separation Techniques for Research Applications
Chromatography is indispensable for the separation, purification, and analysis of complex mixtures in pharmaceutical research. gilson.com For deuterated compounds like this compound, High-Performance Liquid Chromatography (HPLC) and preparative chromatography are key methodologies.
High-Performance Liquid Chromatography (HPLC) Method Development for Deuterated Analogs
HPLC is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify compounds. openaccessjournals.comglobalresearchonline.net Developing a robust HPLC method is critical for ensuring the accuracy and reliability of analytical results. openaccessjournals.com For prostaglandin analogs like Tafluprost and its deuterated form, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. nih.govresearchgate.net
Method development involves a systematic optimization of several parameters: globalresearchonline.net
Column Selection: C18 columns are frequently used for the separation of prostaglandin analogs due to their hydrophobic stationary phase, which interacts effectively with these relatively nonpolar molecules. researchgate.netgoogle.com
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile (B52724) or ethanol) and an aqueous buffer (such as phosphate (B84403) buffer) is typical. researchgate.netresearchgate.net The pH of the buffer can be adjusted to optimize the retention and peak shape of ionizable compounds like Tafluprost, which is a carboxylic acid. globalresearchonline.netgoogle.com
Detection: UV detection is common, with the wavelength set to the absorbance maximum of the analyte (around 220 nm for Tafluprost). researchgate.netd-nb.info Fluorescence detection can also be used for enhanced sensitivity. researchgate.net
When analyzing deuterated analogs alongside their non-deuterated counterparts, slight differences in retention times can sometimes be observed. tandfonline.com Typically, the deuterated compound may elute slightly earlier than the non-deuterated one in reversed-phase chromatography. tandfonline.com However, the use of a deuterated internal standard like this compound is considered a reliable approach in bioanalytical methods to compensate for variations during sample preparation and injection, leading to accurate quantification. nih.gov It is important to be aware of potential issues such as differential adsorption of the analyte and its deuterated analog onto parts of the HPLC system, which could affect quantification. nih.gov
A representative HPLC method for a prostaglandin analog might utilize the following parameters:
| Parameter | Example Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net | Provides good retention and separation for prostaglandin analogs. |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) researchgate.netresearchgate.net | Allows for manipulation of retention time and peak shape. |
| Flow Rate | 1.0 mL/min researchgate.net | A standard flow rate for analytical separations. |
| Detection | UV at ~220 nm researchgate.net or Fluorescence (Ex: 220 nm, Em: 292 nm) researchgate.net | Tafluprost has a UV absorbance maximum in this region; fluorescence offers higher sensitivity. researchgate.netresearchgate.net |
| Internal Standard | This compound bertin-bioreagent.com | Compensates for analytical variability, ensuring accurate quantification. nih.gov |
Preparative Chromatography for Purification and Isolation of Deuterated Compounds
Preparative chromatography operates on the same principles as analytical HPLC but is scaled up to purify and isolate larger quantities of a specific compound from a mixture. gilson.comchromatographyonline.comresearchgate.net This technique is essential for obtaining highly pure this compound, which can then be used as a reference standard or in other research applications. chromatographyonline.comgoogle.com
The goal of preparative HPLC is to maximize throughput and purity rather than just achieving baseline separation of all components. chromatographyonline.com The process involves injecting a crude product onto a column and collecting the fraction containing the desired compound. google.com For prostaglandins and their analogs, reversed-phase preparative HPLC is a common purification strategy. google.com
Key considerations in preparative chromatography for compounds like this compound include:
Stationary Phase: Silica gel or bonded phases like C8 or C18 are used, often with larger particle sizes than in analytical HPLC to handle higher sample loads. google.comgoogle.com
Eluent System: The choice of solvents is critical. Mixtures of alcohols and hydrocarbons have been used for the purification of fluorinated prostaglandins like Tafluprost. google.com The use of less hazardous and more cost-effective solvents is a key consideration for industrial-scale preparations. google.com
Sample Loading: The amount of crude material that can be loaded onto the column depends on the column dimensions and the separation efficiency. The objective is to load as much sample as possible without compromising the purity of the final product.
Fraction Collection: The eluent is collected in fractions as it exits the column. These fractions are then analyzed to identify those containing the pure compound, which are subsequently combined and processed to yield the final, purified product. nih.gov
This purification method is crucial for removing impurities, including isomers, that may be formed during the synthesis of this compound. google.comnih.gov
Metabolic and Mechanistic Investigations Using Tafluprost D7 in Preclinical and in Vitro Models
Elucidation of Metabolic Pathways of Tafluprost (B1681877) and its Deuterated Analog
The metabolic fate of Tafluprost has been extensively studied, revealing a multi-step process that transforms the initial prodrug into its active form and subsequent inactive metabolites. The use of isotopically labeled analogs, such as those containing tritium (B154650) ([³H]) or deuterium (B1214612) (e.g., Tafluprost-d7), is instrumental in these investigations. tandfonline.comwikipedia.orgarvojournals.org
Prodrug Hydrolysis to Active Metabolite (Tafluprost Acid) in Model Systems
Tafluprost is an isopropyl ester prodrug, a formulation that enhances its lipophilicity and facilitates penetration through the cornea. wikipedia.orgnih.govmdpi.com Upon administration, it undergoes rapid hydrolysis in ocular tissues, primarily the cornea, to its biologically active metabolite, Tafluprost acid (also known as AFP-172). nih.govnih.govnih.gov This conversion is a critical activation step, as Tafluprost acid is the molecule that exerts the therapeutic effect. arvojournals.orghpra.ie In vitro studies using rabbit corneal tissue have identified carboxylesterases as the primary enzymes responsible for this hydrolysis. google.comhpra.ie Butyrylcholinesterase may also play a contributing role in this process. hpra.ietga.gov.au The efficiency of this conversion is highlighted by the rapid appearance of Tafluprost acid in the aqueous humor following topical application. tga.gov.autga.gov.au
Identification and Characterization of Secondary Metabolic Transformations (e.g., Beta-Oxidation, Phase II Conjugation) Using Isotopic Tracers
Following its formation, Tafluprost acid undergoes further metabolic transformations to pharmacologically inactive compounds. hpra.iegoogle.com The primary pathway for this is beta-oxidation, a process typical for fatty acids, which sequentially shortens the alpha-chain of the molecule. wikipedia.orgdrugbank.comnih.gov This results in the formation of metabolites such as 1,2-dinor-Tafluprost acid and 1,2,3,4-tetranor-Tafluprost acid. arvojournals.orgwikipedia.orghpra.ie These beta-oxidation products can then undergo Phase II conjugation, specifically glucuronidation, or hydroxylation. hpra.iegoogle.com
The use of isotopic tracers, such as ³H-Tafluprost, has been crucial in mapping these pathways. arvojournals.org Studies in monkeys using ³H-Tafluprost have allowed for the tracking and identification of these major metabolites in ocular tissues. arvojournals.org Deuterated analogs like this compound serve a similar and often more advantageous role in such studies, as deuterium substitution can slow down metabolic processes at specific sites, allowing for easier identification of transient metabolites and a clearer picture of the metabolic cascade. tandfonline.comnih.govmetsol.com
Enzymatic Biotransformations: Role of Carboxylesterases and Absence of CYP450 Involvement in Tafluprost Acid Metabolism
The enzymatic landscape of Tafluprost metabolism is well-defined. As mentioned, carboxylesterases are the key enzymes for the initial hydrolysis of the Tafluprost prodrug. google.comhpra.ietga.gov.au In contrast, the subsequent metabolism of the active Tafluprost acid does not involve the cytochrome P450 (CYP450) enzyme system. wikipedia.orghpra.ietga.gov.autga.gov.autandfonline.comdrugsporphyria.nettandfonline.com This is a significant characteristic, as it minimizes the potential for drug-drug interactions with other medications that are metabolized by CYP450 enzymes. tandfonline.comfda.gov In vitro studies using human recombinant CYP450 enzymes and human liver microsomes have confirmed the negligible role of this system in the breakdown of Tafluprost acid. tga.gov.aufda.govru-pills.com
Application of Deuterated Analogs in Metabolite Profiling and Identification
Deuterated analogs are invaluable tools in modern drug metabolism research. tandfonline.comwikipedia.org The use of this compound in metabolite profiling allows for more precise identification and quantification of metabolites when analyzed by mass spectrometry. fda.gov The known mass shift between the deuterated parent drug and its metabolites simplifies the interpretation of complex mass spectra, helping to distinguish drug-related compounds from endogenous molecules. This technique is particularly useful for identifying novel or low-abundance metabolites that might otherwise be missed. The altered metabolic rate conferred by deuteration can also lead to an accumulation of certain metabolites, making them easier to detect and characterize. nih.govjuniperpublishers.com This approach has been successfully applied to various drugs to improve understanding of their pharmacokinetic profiles. juniperpublishers.cominformaticsjournals.co.in
Receptor Binding and Signaling Studies in Preclinical Models
The therapeutic effect of Tafluprost is mediated through its interaction with specific prostanoid receptors.
Agonist Activity at Prostanoid FP Receptors: In Vitro Binding Affinity and Selectivity Studies
The active metabolite, Tafluprost acid, is a potent and highly selective agonist for the human prostanoid FP receptor. wikipedia.orghpra.iehpra.ietandfonline.comru-pills.com In vitro binding studies have demonstrated the high affinity of Tafluprost acid for this receptor. tandfonline.comnih.gov Its binding affinity is reported to be approximately 12 times higher than that of latanoprost (B1674536) acid, another prostaglandin (B15479496) analog. nih.govhpra.iehpra.ietga.gov.auru-pills.comtga.gov.au
This high affinity is coupled with significant selectivity. Tafluprost acid shows negligible binding to other prostanoid receptors such as DP, EP2, EP3, IP, and TP, ensuring a targeted pharmacological effect. nih.govtandfonline.com This selective agonist activity at the FP receptor is the primary mechanism through which Tafluprost acid is believed to increase the uveoscleral outflow of aqueous humor. hpra.ietandfonline.com
Table 1: Comparative Binding Affinity for FP Receptor
| Compound | Relative Affinity for FP Receptor |
|---|---|
| Tafluprost Acid | High (Ki = 0.4 nM) tga.gov.autandfonline.comtga.gov.au |
| Latanoprost Acid | 12-fold lower than Tafluprost Acid hpra.iehpra.ietga.gov.autga.gov.au |
| Unoprostone Acid | 1700-fold lower than Tafluprost Acid nih.govtandfonline.com |
This table provides an interactive comparison of the binding affinities.
Table 2: Metabolic Enzymes and Pathways for Tafluprost| Metabolic Step | Primary Enzyme(s) / Pathway | CYP450 Involvement |
|---|---|---|
| Prodrug Hydrolysis | Carboxylesterases google.comhpra.ietga.gov.au | No |
| Tafluprost Acid Metabolism | Beta-oxidation, Glucuronidation wikipedia.orghpra.iedrugbank.com | No hpra.ietga.gov.autandfonline.comdrugsporphyria.net |
This table interactively displays the key enzymatic steps in Tafluprost metabolism.
Investigation of Molecular Interactions with Prostanoid Receptor Subtypes
Tafluprost, a fluorinated analog of prostaglandin F2α, exerts its therapeutic effects primarily through its interaction with prostanoid receptors. Its biologically active metabolite, tafluprost acid, demonstrates a high affinity and selectivity for the human FP-prostanoid receptor. google.com This interaction is crucial for its mechanism of action in ocular tissues.
Studies have revealed that the affinity of tafluprost acid for the FP receptor is significantly higher, approximately 12 times greater, than that of latanoprost acid, another prostaglandin analog. google.comresearchgate.net This heightened affinity may be attributed to the presence of fluorine atoms in the tafluprost structure. researchgate.net Furthermore, tafluprost has shown minimal potential for binding to other prostanoid receptor subtypes, highlighting its selectivity. researchgate.net
The interaction with the FP receptor initiates a signaling cascade that leads to the desired physiological response. Prostanoid receptors, including the FP receptor, are G protein-coupled receptors. physiology.org The binding of an agonist like tafluprost acid to the FP receptor is believed to stimulate the Gq/11 protein, which in turn activates phospholipase C. This leads to the hydrolysis of inositol (B14025) phospholipids (B1166683) and mobilization of intracellular calcium.
Research using prostanoid receptor-deficient mice has further elucidated the specific role of the FP receptor in the action of tafluprost. In these studies, the intraocular pressure (IOP)-lowering effect of tafluprost was significantly diminished in FP receptor-deficient (FPKO) mice compared to wild-type mice. nih.gov Interestingly, the effect was also partially attenuated in EP3 receptor-deficient (EP3KO) mice, suggesting a component of the IOP reduction may be mediated by FP receptor-induced prostaglandin production that subsequently acts on the EP3 receptor. nih.gov
Table 1: Relative Binding Affinity of Tafluprost Acid to Prostanoid Receptor Subtypes
| Receptor Subtype | Relative Affinity | Primary Signaling Pathway |
|---|---|---|
| FP Receptor | High (12x > Latanoprost acid) google.comresearchgate.net | Gq/11, Phospholipase C activation |
| EP1 Receptor | Low/Negligible researchgate.net | Gq/11, Phospholipase C activation |
| EP2 Receptor | Low/Negligible researchgate.net | Gs, Adenylyl cyclase activation |
| EP3 Receptor | Low/Negligible (indirect action) nih.gov | Gi, Adenylyl cyclase inhibition |
| DP Receptor | Low/Negligible researchgate.net | Gs, Adenylyl cyclase activation |
| IP Receptor | Low/Negligible researchgate.net | Gs, Adenylyl cyclase activation |
| TP Receptor | Low/Negligible researchgate.net | Gq/11, Phospholipase C activation |
In Vitro Cellular and Isolated Tissue-Based Research
Assessment of Tafluprost and its Metabolites in Cultured Ocular Tissues or Cell Lines
In vitro studies utilizing cultured ocular cell lines have been instrumental in evaluating the cellular effects of tafluprost and its metabolites. A significant focus of this research has been on the cytotoxicity of various prostaglandin analog formulations. Studies have consistently shown that preservative-free (PF) tafluprost exhibits lower cytotoxicity compared to formulations containing the preservative benzalkonium chloride (BAK). nih.govnih.gov
In a study using an immortalized human conjunctival epithelial cell line, PF-tafluprost treatment resulted in significantly higher cell membrane integrity and lower pro-apoptotic and pro-oxidative effects compared to commercially available solutions of other prostaglandin analogs preserved with BAK. nih.gov Another study using human corneal epithelial (HCE-T) cells found a significant loss of cell viability immediately after exposure to a PF latanoprost formulation, but not with the PF tafluprost formulation. researchgate.netnih.gov This suggests a better ocular tolerability profile for PF tafluprost at the cellular level. researchgate.netnih.gov
Interestingly, some research suggests that tafluprost itself may have a protective effect against BAK-induced toxicity. nih.gov This has been observed with other prostaglandin analogs as well and is thought to be related to their antioxidative properties. nih.gov
Table 2: Summary of In Vitro Cytotoxicity Findings for Tafluprost
| Cell Line | Formulation | Key Findings | Reference |
|---|---|---|---|
| Human Conjunctival Epithelial Cells | Preservative-Free Tafluprost vs. BAK-preserved Prostaglandin Analogs | PF-Tafluprost showed higher membrane integrity and lower pro-apoptotic and pro-oxidative effects. | nih.gov |
| Human Corneal Epithelial (HCE-T) Cells | Preservative-Free Tafluprost vs. Preservative-Free Latanoprost | No significant loss of cell viability with PF-Tafluprost, unlike PF-Latanoprost. | researchgate.netnih.gov |
| Ocular Surface Cells | BAK-preserved Tafluprost vs. other BAK-preserved Prostaglandin Analogs | Cytotoxicity was primarily related to BAK concentration; low-BAK tafluprost was less toxic. | nih.govnih.gov |
Evaluation of Biological Activity in Isolated Organ Preparations and Tissue Models
Isolated organ and tissue models have been employed to investigate the pharmacological activity of tafluprost. In studies with isolated guinea-pig ileum, the response to certain prostaglandins (B1171923) was found to be stereospecific and not mediated through EP1, FP, or TP receptors, highlighting the complexity of prostanoid actions in different tissues. researchgate.net
Pharmacodynamic studies in monkeys have shown that tafluprost effectively reduces intraocular pressure by increasing the uveoscleral outflow of aqueous humor. google.com Experiments on both normotensive and ocular hypertensive monkeys have confirmed its efficacy in lowering IOP. google.com
Furthermore, research on rabbit eyes has explored the effects of tafluprost on optic nerve head blood flow. These studies, using the laser speckle method, demonstrated that both tafluprost and latanoprost increased blood flow after several weeks of daily administration, with a slightly stronger effect observed with tafluprost. fda.gov
Use of this compound as a Tracer in Cellular Uptake and Efflux Studies
The deuterated form of tafluprost, this compound, serves as a valuable tool in metabolic and pharmacokinetic studies due to its utility as a tracer. While direct studies specifically detailing the use of this compound in cellular uptake and efflux are not widely available in the provided search results, the principles of using isotopically labeled compounds like this compound are well-established in drug metabolism research.
In such studies, this compound would be introduced to in vitro models, such as cultured ocular cells or isolated tissues. Its movement into (uptake) and out of (efflux) the cells can be tracked and quantified using sensitive analytical techniques like mass spectrometry. This allows researchers to investigate the mechanisms of cellular transport, including the role of specific drug transporters.
For instance, studies on other prostaglandin analogs like latanoprost have identified the involvement of organic anion transporting polypeptides (OATPs), such as OATP2A1 and OATP2B1, in their uptake into ocular tissues. researchgate.net It is plausible that similar transporters are involved in the cellular transport of tafluprost. The use of this compound would be critical in confirming this and in elucidating the kinetics of these transport processes. By comparing the uptake and efflux of this compound in the presence and absence of specific transporter inhibitors, the contribution of individual transporters can be determined.
This type of research is essential for a comprehensive understanding of the drug's disposition at the cellular level, which can influence its efficacy and potential for drug-drug interactions.
Pharmacokinetic and Pharmacodynamic Research Methodologies in Preclinical Models
Methodological Approaches to Preclinical Pharmacokinetic Assessment
Preclinical pharmacokinetic assessments of novel compounds are fundamental to understanding their behavior within a biological system. These studies utilize various animal models to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For Tafluprost (B1681877), an analogue of prostaglandin (B15479496) F2α, these investigations have been crucial in characterizing its journey from the site of administration to its eventual elimination from the body. Methodologies often involve the administration of the compound to species such as rabbits and monkeys, followed by the collection and analysis of biological samples over time to determine drug concentrations.
Preclinical studies in animal models are essential for characterizing the pharmacokinetic profile of ophthalmic drugs like Tafluprost. Following topical ocular administration, Tafluprost, an isopropyl ester prodrug, is designed to penetrate the cornea where it is hydrolyzed by esterases into its biologically active metabolite, Tafluprost acid. tandfonline.comtga.gov.audrugs.com
Investigations in monkeys show that after topical administration, drug-related radioactivity is rapidly absorbed into ocular tissues. nih.gov The active metabolite, Tafluprost acid, reaches peak concentrations in plasma (Cmax) at a median time (Tmax) of 10 minutes, indicating rapid absorption and conversion. drugs.comhpra.ietga.gov.aunih.gov Subsequently, plasma levels decline swiftly, often falling below the lower limit of quantification (10 pg/mL) within 30 to 60 minutes after dosing. drugs.comhpra.ienih.gov This demonstrates the rapid systemic clearance of the active compound. tandfonline.com
Distribution studies in rats and monkeys reveal that the highest concentrations are found in ocular tissues, particularly the cornea. hpra.ienih.gov Systemic tissue levels are significantly lower, with the highest concentrations found in organs of excretion like the liver and kidneys, as well as the gastrointestinal tract. hpra.ietga.gov.au This distribution pattern suggests that systemically absorbed drug may pass through the nasolacrimal duct into the oral cavity before being absorbed and eliminated. tga.gov.aufda.gov
Elimination of Tafluprost and its metabolites occurs through both urine and feces. hpra.ie In a study with rats, approximately 87% of a radioactive dose was recovered in the excreta over 21 days. hpra.ie Gender differences in elimination pathways have been observed in rats, with males showing greater biliary excretion and thus a higher proportion of the dose excreted in feces compared to females. nih.gov The cytochrome P450 (CYP) enzyme system is not involved in the metabolism of Tafluprost acid. tga.gov.auwikipedia.org Instead, it is metabolized via pathways common to endogenous fatty acids, namely beta-oxidation and phase II conjugation. tga.gov.audrugs.com
A comparative study in rabbits demonstrated that the corneal penetration and subsequent concentration of Tafluprost acid in the aqueous humor were similar for both preservative-free and preservative-containing formulations. tga.gov.auhpra.iefda.govnih.gov
| Parameter | Species | Finding | Source |
|---|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | Monkey | Peak radioactivity in plasma at 5 minutes post-dose. | tga.gov.au |
| Time to Peak Plasma Concentration (Tmax) of Acid Metabolite | Monkey | Peak concentration of tafluprost acid at 10 minutes post-dose. | hpra.ie |
| Systemic Clearance | Monkey | Plasma concentrations of tafluprost acid fall below detection limits (<10 pg/mL) within one hour. | hpra.ie |
| Primary Route of Metabolism | General | Hydrolysis to tafluprost acid in the cornea, followed by fatty acid β-oxidation and phase II conjugation. Not dependent on CYP450 enzymes. | tga.gov.audrugs.comwikipedia.org |
| Primary Route of Excretion | Rat | Excreted in both urine and feces, with gender differences in the proportions. | hpra.ienih.gov |
Isotopic tracers are indispensable tools in modern pharmacokinetic research for quantitatively tracking the fate of a drug molecule within a biological system. This methodology involves labeling the drug with an isotope, which can be either a radioactive isotope (like tritium (B154650), ³H) or a stable, heavy isotope (like deuterium (B1214612), ²H, or carbon-13, ¹³C). The use of a deuterated compound like Tafluprost-d7 falls into the category of stable isotope labeling.
The fundamental principle is that the isotopically labeled compound (e.g., this compound or ³H-Tafluprost) is chemically identical to the unlabeled drug and behaves in the same way in vivo. However, its isotopic label allows it to be distinguished and quantified. Stable isotope tracers like this compound are typically detected and quantified using highly sensitive mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS/MS). Radioisotope tracers are measured by detecting their radioactive decay using methods like liquid scintillation counting. nih.gov
These tracer studies provide precise quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of a drug. In preclinical models, studies have utilized ³H-Tafluprost to investigate its disposition. tga.gov.aunih.govtga.gov.au For instance, after administering ³H-Tafluprost topically to monkeys and rats, researchers can measure the total radioactivity in various tissues and excreta over time to create a detailed map of the drug's distribution and elimination pathways. nih.govhpra.ietga.gov.aufda.gov This method allows for the calculation of key pharmacokinetic parameters and the creation of a mass balance sheet, accounting for the entire administered dose. hpra.ie Such studies have been pivotal in confirming that Tafluprost is rapidly distributed, metabolized, and cleared from systemic circulation. tga.gov.au
The use of labeled compounds, such as ³H-Tafluprost, enables detailed investigation into the specific tissues and organs where a drug and its metabolites accumulate. Whole-body autoradiography in rats and direct tissue analysis in monkeys are common methodologies employed for this purpose.
Following a single ocular dose of ³H-Tafluprost in monkeys, high concentrations of radioactivity were rapidly observed in anterior segment tissues. nih.gov The highest levels were found in the cornea and conjunctiva, followed by the iris, ciliary body, and aqueous humor. nih.govnih.gov Significant concentrations were also detected in posterior tissues like the sclera and the choroid with retinal pigment epithelium. nih.gov The peak concentration of radioactivity in most ocular tissues occurred within two hours of administration. nih.gov In rats, repeated daily ocular doses led to a similar distribution pattern, with the highest radioactivity remaining in the cornea. nih.gov
Systemic distribution was also mapped using this technique. In rats, radioactivity was distributed outside the eye to the lacrimal apparatus, palate, esophagus, gastrointestinal tract, kidney, liver, gall bladder, and urinary bladder. hpra.ie However, the levels of radioactivity in these systemic tissues were much lower than in ocular tissues. tga.gov.au These findings confirm that while Tafluprost is well-absorbed into the eye, systemic exposure remains low. hpra.ie One study noted that repeated dosing in monkeys did not lead to accumulation in any tissue except for the lens, where concentrations showed a minor increase after 21 days. fda.govfda.gov
| Animal Model | Tissue | Distribution Finding | Source |
|---|---|---|---|
| Monkey | Cornea, Conjunctiva | Highest concentrations of drug-related radioactivity. | nih.govnih.gov |
| Monkey | Aqueous Humor, Iris, Ciliary Body, Sclera | High concentrations observed soon after dosing. | nih.gov |
| Monkey | Choroid with Retinal Pigment Epithelium | Significant concentration of radioactivity observed. | nih.gov |
| Rat | Cornea | Remained the tissue with the highest concentration after repeated doses. | nih.gov |
| Rat | Lacrimal Apparatus, GI Tract, Kidney, Liver | Highest systemic concentrations found in organs of absorption and excretion. | hpra.ie |
| Monkey | Lens | Only tissue showing slight accumulation after 21 days of repeated dosing. | fda.govfda.gov |
Application of Isotopic Tracers in Quantitative Preclinical Disposition Studies
Preclinical Pharmacodynamic Study Methodologies
Pharmacodynamic studies are designed to investigate the biochemical and physiological effects of a drug on the body, including its mechanism of action. For Tafluprost, these preclinical studies have focused on its effects on ocular fluid dynamics to lower intraocular pressure (IOP) and its interaction with specific prostanoid receptors.
Non-human primates, particularly cynomolgus monkeys, are considered a gold-standard model for glaucoma research because their ocular anatomy and aqueous humor dynamics are highly similar to those of humans. The primary mechanism by which prostaglandin analogues like Tafluprost lower IOP is by increasing the outflow of aqueous humor from the eye.
Studies in both normotensive and laser-induced ocular hypertensive monkeys have consistently shown that Tafluprost reduces IOP by increasing the uveoscleral outflow of aqueous humor. tandfonline.comtga.gov.auarvojournals.orghres.canih.govdrugbank.com This pathway, also known as the "unconventional" outflow pathway, involves aqueous humor passing through the ciliary muscle bundles and into the suprachoroidal space. kau.edu.sa The effect is measured in vivo using techniques such as fluorophotometry. tandfonline.com Research indicates that prostaglandins (B1171923) may achieve this by remodeling the extracellular matrix and widening the spaces between ciliary muscle bundles, thereby reducing outflow resistance. tandfonline.com
In comparative studies with other prostaglandin analogues in monkeys, Tafluprost has been shown to produce a potent and sustained IOP-lowering effect. tandfonline.comnih.gov Some studies have indicated that its efficacy in reducing IOP in monkeys is greater than that of latanoprost (B1674536). nih.govarvojournals.org These mechanistic investigations in non-human primate models have been critical in establishing the primary mode of action for Tafluprost's ocular hypotensive effect. tga.gov.auhres.cafda.gov
The pharmacological effects of Tafluprost are mediated through its interaction with specific prostanoid receptors. Its active metabolite, Tafluprost acid, is a highly potent and selective agonist for the human prostanoid FP receptor. tandfonline.comtga.gov.audrugbank.com The affinity of a compound for its receptor is a key determinant of its potency. In vitro binding assays are used to determine this affinity, typically expressed as a Ki value (inhibition constant). Tafluprost acid exhibits a high affinity for the FP receptor, with a reported Ki of 0.4 nM. tandfonline.comnih.gov Its affinity for the FP receptor is approximately 12 times higher than that of latanoprost acid. tandfonline.comtga.gov.auhpfb-dgpsa.canih.gov Furthermore, it shows negligible affinity for other prostanoid receptors such as DP, EP1, EP2, EP4, IP, and TP, but has a slight affinity for the EP3 receptor, though it is over 100 times more selective for the FP receptor. tandfonline.com
To confirm that the IOP-lowering effect is mediated by the FP receptor, studies have been conducted in genetically modified mice that lack specific prostanoid receptors (knockout mice). Research using these models demonstrated that the IOP-lowering effect of Tafluprost was nearly absent in mice lacking the FP receptor (FPKO), but was present in wild-type mice and mice lacking EP1 or EP2 receptors. nih.govnih.gov This provides definitive evidence that Tafluprost lowers IOP primarily through the FP receptor. nih.govnih.gov Interestingly, the effect was partially reduced in EP3 receptor knockout mice, suggesting a minor, secondary role for the EP3 receptor, possibly through the production of endogenous prostaglandins stimulated by FP receptor activation. tandfonline.comnih.govnih.govnih.gov
| Receptor | Activity | Finding | Source |
|---|---|---|---|
| Prostanoid FP Receptor | Agonist | High-affinity and selective agonist with a Ki of 0.4 nM. | tandfonline.comtga.gov.aunih.gov |
| Prostanoid FP Receptor | Comparative Affinity | Affinity is ~12 times higher than latanoprost acid. | tandfonline.comtga.gov.auhpfb-dgpsa.canih.gov |
| Prostanoid EP3 Receptor | Agonist | Slight affinity; ~126-fold lower than its affinity for the FP receptor. | tandfonline.com |
| Other Prostanoid Receptors (DP, EP1, EP2, EP4, IP, TP) | Agonist | Negligible affinity. | tandfonline.com |
Derivatization and Structural Modification for Academic Research
Synthesis of Related Tafluprost (B1681877) Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of Tafluprost and its analogs is a central theme in its research profile, aimed at elucidating the relationship between its chemical structure and biological activity. Tafluprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, tafluprost acid. drugbank.comnih.gov This active metabolite is a potent and selective agonist for the prostanoid FP receptor. nih.gov
A key structural modification that distinguishes Tafluprost from other prostaglandin (B15479496) analogs like latanoprost (B1674536) is the presence of two fluorine atoms at the C-15 position instead of a hydroxyl group. nih.govnih.gov This difluorination prevents the metabolic oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase, a major pathway for the deactivation of natural prostaglandins (B1171923). tandfonline.comnih.gov This structural change is directly linked to the compound's enhanced potency and high affinity for the FP receptor. nih.govnih.gov Research indicates that tafluprost acid's affinity for the FP receptor is approximately 12 times higher than that of latanoprost's active form. tandfonline.comnih.govmso.org.my
Synthetic strategies have been developed to efficiently produce Tafluprost and its derivatives. One notable convergent synthesis employs a Julia–Lythgoe olefination of a structurally advanced prostaglandin phenylsulfone intermediate with an aldehyde ω-chain synthon. mdpi.comnih.gov This method is versatile, allowing for the parallel synthesis of other commercially available PGF2α analogs, such as latanoprost, travoprost, and bimatoprost (B1667075), from a common starting material. mdpi.comnih.gov This approach significantly reduces manufacturing costs and facilitates the generation of diverse analogs for research. nih.gov
In addition to the core synthesis of Tafluprost, researchers have prepared other derivatives to explore the SAR further. The preparation and identification of Tafluprost methyl ester and Tafluprost ethyl amide have been described in the literature. mdpi.comnih.govresearchgate.netresearchgate.net These modifications at the carboxylic acid end of the α-chain allow for investigation into how different ester or amide groups affect the compound's properties, such as its conversion to the active acid form and its interaction with biological targets.
Table 1: Structure-Activity Relationship of Tafluprost and Related Prostaglandin Analogs This table summarizes the key structural differences among various prostaglandin analogs and their corresponding affinity for the FP receptor.
| Compound | Key Structural Feature at C-15 | Relative FP Receptor Affinity | Reference(s) |
| Tafluprost Acid | 15,15-difluoro | High (approx. 12x that of Latanoprost acid) | nih.gov, mso.org.my, arvojournals.org, tandfonline.com |
| Latanoprost Acid | 15-hydroxyl | Baseline | nih.gov, mso.org.my, tandfonline.com |
| Travoprost Acid | 15-hydroxyl | Moderate (approx. 2.8x that of Latanoprost acid) | nih.gov, tandfonline.com |
| Unoprostone Acid | 15-keto (in vivo metabolite) | Low | nih.gov |
Exploration of Novel Chemical Entities Based on the Tafluprost Scaffold
The Tafluprost scaffold, with its distinct difluorinated side chain, presents a valuable starting point for medicinal chemistry research aimed at discovering novel chemical entities for different therapeutic applications. The stability and high receptor affinity conferred by its unique structure make it an attractive template for drug design.
Research has extended beyond its use in ophthalmology to explore its potential effects on other biological systems. For instance, computational studies have identified Tafluprost as a potential novel ligand for the NaV1.5 and TASK-1 ion channels. researchgate.net This finding suggests that the Tafluprost scaffold could be repurposed or modified to develop agents with potential applications as antiarrhythmic drugs, demonstrating the utility of the scaffold beyond its original target. researchgate.net
The synthetic routes developed for Tafluprost also facilitate the creation of a library of related compounds. The use of a common intermediate in a convergent synthesis strategy allows for the efficient production of various prostaglandin analogs by simply altering the side-chain synthons. mdpi.comnih.gov This modularity enables the exploration of a wide chemical space around the core prostaglandin structure, which is fundamental for discovering new molecules with unique pharmacological profiles. The development of reagents like 3,3-difluoropropen-1-yl ammonium (B1175870) salts (DFPAs) further simplifies the preparation of analogs, allowing for straightforward reactions with various nucleophiles to create diverse structural variants. researchgate.net This chemical tractability makes the Tafluprost scaffold a powerful tool in modern drug discovery and academic research.
Future Perspectives and Emerging Methodological Advancements in Tafluprost D7 Research
Application of Tafluprost-d7 in Advanced Analytical Techniques and Automation
The deuterated internal standard, this compound, is integral to the evolution of analytical methods for quantifying Tafluprost (B1681877) and its active metabolite, Tafluprost acid. The development of highly sensitive and specific assays is crucial for understanding the pharmacokinetics of Tafluprost, especially given its low systemic concentration after topical administration.
Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the gold standard for the bioanalysis of Tafluprost. fda.gov The use of this compound as an internal standard in these assays is critical for correcting for variability during sample preparation and analysis, thereby ensuring accuracy and precision. fda.gov Early pharmacokinetic studies were sometimes limited by the lower limit of quantification (LLOQ) of the analytical methods, which were not always sufficient to detect the low concentrations of Tafluprost and its acid metabolite in plasma. fda.gov However, significant improvements in LC-MS/MS methodology have led to assays with an LLOQ as low as 10 pg/mL for Tafluprost acid, enabling a more accurate assessment of systemic exposure. fda.gov
Automation in conjunction with these advanced techniques can further enhance throughput and reproducibility. Automated liquid handling systems can be employed for sample extraction, such as liquid-liquid extraction, which is a common procedure for isolating Tafluprost acid and the internal standard from human plasma. fda.gov
Recent developments have also focused on creating more environmentally friendly or "green" analytical methods. For instance, novel reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the quantitative determination of Tafluprost and its impurities. oup.com Some of these methods utilize greener mobile phases, such as ethanol (B145695) and phosphate (B84403) buffer, and have been validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netd-nb.info These methods demonstrate good linearity, precision, and accuracy, with one HPLC method coupled with fluorescence detection achieving an LLOQ of 23.86 ng/mL. researchgate.netoup.com
The table below summarizes key parameters of various analytical methods developed for Tafluprost analysis, highlighting the continuous effort to improve sensitivity, efficiency, and environmental sustainability.
| Analytical Technique | Internal Standard | LLOQ | Key Features |
| LC-MS/MS | Tafluprost acid-d7 | 10 pg/mL | High sensitivity for pharmacokinetic studies. fda.gov |
| RP-HPLC | Bimatoprost (B1667075) | 23.86 ng/mL | Green method with fluorescence detection. researchgate.net |
| HPLC-UV | Mebeverine | 0.55 µg/mL | Simultaneous estimation with timolol. d-nb.info |
| RP-HPLC | Not Specified | Not Specified | Stability-indicating method for API. oup.com |
Integration into Cutting-Edge Metabolomics and Lipidomics Platforms
The use of deuterated standards like this compound is foundational for their integration into advanced metabolomics and lipidomics platforms. These platforms utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to comprehensively profile metabolites and lipids in biological samples. biorxiv.org The inclusion of stable isotope-labeled internal standards is crucial for data normalization and accurate quantification, which is essential for identifying subtle but significant changes in metabolic pathways. nih.gov
In the context of metabolomics and lipidomics, a typical workflow involves sample extraction, often using a method like methyl tert-butyl ether (MTBE) extraction, followed by analysis using techniques such as hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) coupled with HRMS. biorxiv.org This dual-platform approach allows for the measurement of both polar metabolites and a wide array of lipid classes from a single sample. biorxiv.org
While direct research integrating this compound into large-scale metabolomics and lipidomics studies is still emerging, the principles are well-established. For instance, studies in other areas, such as sepsis research, demonstrate the power of these platforms to identify distinct metabolic and lipidomic profiles by analyzing hundreds of metabolites and lipids. nih.gov These studies often employ a suite of deuterated internal standards to ensure the reliability of the quantitative data. nih.gov Similarly, research in drug-refractory epilepsy has utilized non-targeted metabolomics and lipidomics to identify alterations in fatty acid and glycerophospholipid metabolism. nih.gov
The application of these platforms in ophthalmology is growing. For example, studies have used lipidomic analysis to investigate changes in serum lipid profiles in pediatric patients with acute lymphoblastic leukemia, identifying significant alterations in sphingolipids and phospholipids (B1166683). researchgate.net The analytical methodologies employed in these studies, such as LC-HRMS, are directly applicable to research involving this compound. biorxiv.orgresearchgate.net The integration of this compound would enable precise tracking of the drug and its metabolites within the broader metabolic landscape, offering insights into its mechanism of action and off-target effects.
| Platform Component | Technique/Method | Purpose in this compound Research |
| Sample Preparation | Methyl tert-butyl ether (MTBE) extraction | To efficiently extract both polar metabolites and lipids, including Tafluprost and its metabolites, from a single biological sample. biorxiv.org |
| Chromatographic Separation | HILIC & RPLC | To separate a wide range of metabolites and lipids based on their polarity, allowing for comprehensive profiling. biorxiv.orgnih.gov |
| Detection | High-Resolution Mass Spectrometry (HRMS) | To accurately measure the mass-to-charge ratio of ions, enabling the identification and quantification of this compound and other molecules. biorxiv.org |
| Data Analysis | Multivariate statistical analysis (e.g., PLS-DA) | To identify significant differences in metabolite and lipid profiles between different experimental groups. nih.gov |
Novel Applications in Biological Tracing, Pathway Mapping, and Systems Biology Research
The use of isotopically labeled compounds like this compound opens up new avenues for biological tracing and understanding the intricate networks of cellular pathways. By tracing the metabolic fate of this compound, researchers can map its conversion to the active acid form and identify any further downstream metabolites. fda.gov This is crucial for elucidating the complete metabolic pathway of the drug.
Pathway mapping using this compound can extend beyond simple metabolism. It can be used to investigate how Tafluprost influences broader biological pathways. For instance, since Tafluprost is a prostaglandin (B15479496) analogue, its effects on eicosanoid signaling pathways could be explored in detail. biomarker.hu By using a labeled version of the drug, it becomes possible to track its interaction with specific receptors and enzymes within these pathways and to quantify the resulting changes in endogenous signaling molecules.
Systems biology, which aims to understand the complex interactions within biological systems as a whole, stands to benefit significantly from the use of tools like this compound. ls2.chnih.gov By integrating quantitative data from metabolomics and lipidomics studies with other 'omics' data (e.g., genomics, transcriptomics, proteomics), researchers can construct comprehensive models of cellular responses to Tafluprost. nih.gov These models can help to predict drug efficacy, identify potential off-target effects, and uncover novel therapeutic mechanisms. nih.gov
For example, a systems biology approach could be used to investigate the neuroprotective effects of Tafluprost observed in some studies. nih.gov By tracing the metabolic and signaling changes induced by this compound in retinal ganglion cells, it may be possible to identify the key pathways involved in its protective action, independent of its intraocular pressure-lowering effects. nih.gov This could involve mapping its influence on pathways related to inflammation, apoptosis, and oxidative stress. bmj.comgoogle.com
The development of such detailed systems-level models, informed by precise quantitative data obtained using this compound, represents a significant step forward in prostaglandin research. nih.gov It moves the field from a reductionist view focused on a single target to a more holistic understanding of how these drugs interact with the complex machinery of the cell.
| Research Area | Application of this compound | Potential Insights |
| Biological Tracing | Tracing the metabolic fate of the compound in vivo and in vitro. | Elucidation of the complete metabolic pathway of Tafluprost and identification of novel metabolites. fda.gov |
| Pathway Mapping | Investigating the influence on specific signaling pathways (e.g., eicosanoid pathway). | Understanding the molecular mechanisms of action and off-target effects at the pathway level. |
| Systems Biology | Integrating quantitative data into comprehensive biological models. | Developing predictive models of drug response, identifying new therapeutic targets, and understanding complex cellular interactions. ls2.chnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
